molecular formula C25H26N2O3 B14961191 N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide

N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide

Katalognummer: B14961191
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: FKCQZCDLUPYSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide is an organic compound with a complex structure that includes benzyl, methoxyphenyl, and benzamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-methoxyphenylpropanoic acid to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide can produce an amine derivative .

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 2-amino-3-(4-methoxyphenyl)propanoate
  • N-benzyl-2-(4-methoxyphenyl)-N-methylacetamide

Uniqueness

N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C25H26N2O3

Molekulargewicht

402.5 g/mol

IUPAC-Name

N-benzyl-2-[3-(4-methoxyphenyl)propanoylamino]-N-methylbenzamide

InChI

InChI=1S/C25H26N2O3/c1-27(18-20-8-4-3-5-9-20)25(29)22-10-6-7-11-23(22)26-24(28)17-14-19-12-15-21(30-2)16-13-19/h3-13,15-16H,14,17-18H2,1-2H3,(H,26,28)

InChI-Schlüssel

FKCQZCDLUPYSRI-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.